![molecular formula C8H6ClNO2 B13892185 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via Michael addition followed by intramolecular cyclization . The reaction conditions are mild, often carried out at room temperature, and do not require a metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions, such as solvent choice and temperature control, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.
Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .
Applications De Recherche Scientifique
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mécanisme D'action
The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one.
Pyrano[2,3-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
This compound is unique due to its specific chlorine substitution and the potential for diverse chemical reactivity. Its ability to undergo various reactions and form complex structures sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2 |
Clé InChI |
ZVSIOVNGSYVNJH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=C1N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



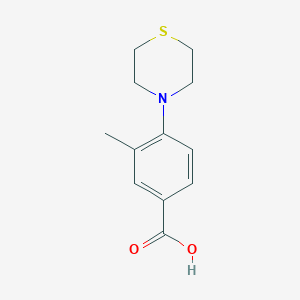
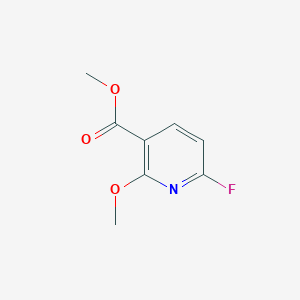
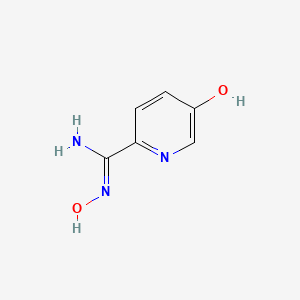
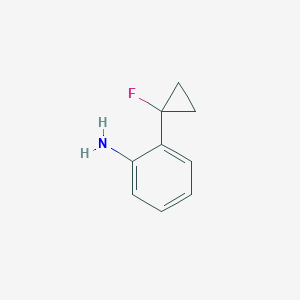
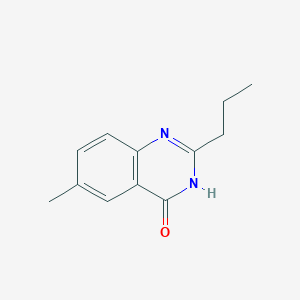

![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
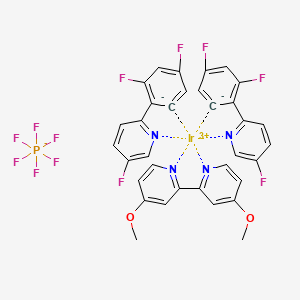
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)




